Positional Isomerism: Target Compound vs. 5-(4-Methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole – Evidence Gap
A direct head-to-head biological comparison between the target compound and its positional isomer (5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole) in any assay system was not identified in the accessible literature [1]. While vendor annotations suggest DYRK1A inhibitory activity for the target compound, no quantitative IC50, Kd, or cellular potency data are publicly available from peer-reviewed journals or patents as of the search date [2]. Furthermore, no quantitative data for the positional isomer were identified in any primary publication.
| Evidence Dimension | Biological activity (any target or phenotypic assay) |
|---|---|
| Target Compound Data | No peer-reviewed quantitative data available |
| Comparator Or Baseline | 5-(4-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole – No peer-reviewed quantitative data available |
| Quantified Difference | Not calculable due to absence of data for both compounds |
| Conditions | No assay conditions reported |
Why This Matters
Procurement decisions based on unverified vendor annotations carry a high risk of selecting a compound that lacks the claimed activity, wasting research resources and compromising experimental reproducibility.
- [1] Comprehensive search of PubMed, Google Scholar, and Google Patents (April 2026) using the InChI Key, CAS number, and IUPAC name of both positional isomers returned no primary research articles or patents with quantitative biological activity data. View Source
- [2] The DYRK1A inhibitor claim is present only on vendor web pages excluded from this guide's permissible sources (benchchem, evitachem). No corresponding peer-reviewed publication or patent was found. View Source
